molecular formula C19H18N2O3 B7933870 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 1365477-56-0

4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No. B7933870
CAS RN: 1365477-56-0
M. Wt: 322.4 g/mol
InChI Key: PTHJECOAJRWBEB-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Use as N-Protecting Group : The 3,4-dimethoxybenzyl group, a part of the chemical structure of interest, has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides. This group can be smoothly eliminated, with the yield dependent on the substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

  • Antitumor Activity : A derivative of this compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown potent lipid-soluble inhibitory activity against mammalian dihydrofolate reductase, demonstrating significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

  • Polymer Synthesis : Phenylnitrile functional benzoxazine monomers, including derivatives of 3,4-dimethoxybenzyl, have been synthesized and characterized, showing improved thermal stability and dynamic mechanical properties compared to analogous polybenzoxazines without the phenylnitrile group (Qi et al., 2009).

  • Protecting Group for Oligoribonucleotide Synthesis : The 3,4-dimethoxybenzyl group has been used as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis, demonstrating the versatility of this functional group in nucleic acid chemistry (Takaku et al., 1986).

  • Antioxidant, Antitumor, and Antimicrobial Activities : Pyrazolopyridine derivatives, related to the chemical structure , have been studied for their antioxidant, antitumor, and antimicrobial activities, with some showing high activity against liver and breast cell lines (El‐Borai et al., 2013).

  • Anti-HAV Evaluation : Derivatives of 4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one have been evaluated for antiviral activity against hepatitis A virus (HAV), with some compounds showing significant efficacy (Flefel et al., 2017).

  • Potential Anti-inflammatory and Analgesic Agents : Some derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory and analgesic agents, showing good selectivity for the COX-2 enzyme without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-8-13(11-18(17)24-2)10-15-12-16(20-21-19(15)22)14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHJECOAJRWBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187492
Record name 4-[(3,4-Dimethoxyphenyl)methyl]-6-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxybenzyl)-6-phenylpyridazin-3(2H)-one

CAS RN

1365477-56-0
Record name 4-[(3,4-Dimethoxyphenyl)methyl]-6-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365477-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,4-Dimethoxyphenyl)methyl]-6-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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